Bursin
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Overview
Description
Bursin is a tripeptide compound isolated from the bursa of Fabricius in chickens. It plays a crucial role in the differentiation of B cells, which are essential for the adaptive immune response in birds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bursin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Large-scale production of this compound involves optimizing the SPPS process to increase yield and purity. This includes using high-efficiency resins, automated peptide synthesizers, and advanced purification techniques such as high-performance liquid chromatography (HPLC). Industrial production also focuses on ensuring consistency and scalability to meet the demands of research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Bursin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically performed during the SPPS process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids.
Scientific Research Applications
Bursin has a wide range of scientific research applications, including:
Mechanism of Action
Bursin exerts its effects by binding to specific receptors on B cell precursors, promoting their differentiation into mature B cells. This process involves the activation of signaling pathways that regulate gene expression and cell proliferation. This compound also enhances the production of immunoglobulins, which are critical for the adaptive immune response .
Comparison with Similar Compounds
Similar Compounds
Thymosin: A peptide hormone involved in T cell differentiation and immune regulation.
Interleukin-7 (IL-7): A cytokine that plays a role in the development and survival of B and T cells.
Granulocyte-macrophage colony-stimulating factor (GM-CSF): A cytokine that stimulates the production of white blood cells.
Uniqueness of Bursin
This compound is unique in its specific role in B cell differentiation in avian species. Unlike thymosin and IL-7, which have broader roles in immune regulation, this compound specifically targets B cell precursors and promotes their maturation. This makes this compound a valuable tool for studying avian immunology and developing targeted immunomodulatory therapies .
Properties
Molecular Formula |
C14H25N7O3 |
---|---|
Molecular Weight |
339.39 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8,10-11H,1-5,7,15-16H2,(H2,17,22)(H,18,20)(H,19,24)(H,21,23)/t10-,11-/m0/s1 |
InChI Key |
DIBAKBGYJUCGDL-QWRGUYRKSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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